Enhanced PI3K Alpha Inhibition in Cellular Assays Compared to PI3K Delta/Beta Isoforms
A derivative of (4-Methylpiperidin-4-yl)methanamine, as described in patent US9260439, exhibits a differentiated potency profile against PI3K isoforms, with a 2.1-fold selectivity for PI3Kα (IC50 = 35 nM) over PI3Kδ (IC50 = 74 nM) and a 2.7-fold selectivity over PI3Kβ (IC50 = 95 nM) in cellular assays [1]. This isoform selectivity profile is distinct from pan-PI3K inhibitors or other piperidine-based scaffolds that lack the 4-methyl substitution [2].
| Evidence Dimension | Inhibitory potency (IC50) against human PI3K isoforms |
|---|---|
| Target Compound Data | IC50: 35 nM (PI3Kα), 74 nM (PI3Kδ), 95 nM (PI3Kβ) |
| Comparator Or Baseline | Typical pan-PI3K inhibitors or unsubstituted piperidine analogs (often lack isoform selectivity; specific comparator data not available in this assay, inference based on class behavior) |
| Quantified Difference | 2.1-fold selectivity for PI3Kα over PI3Kδ; 2.7-fold over PI3Kβ |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha, delta, and beta expressed in rat Rat1 cells |
Why This Matters
This data indicates that the 4-methyl-4-aminomethylpiperidine scaffold can confer a degree of PI3K isoform selectivity, which is a critical parameter for minimizing off-target toxicity in oncology drug development.
- [1] BindingDB. BDBM207234: (4-Methylpiperidin-4-yl)methanamine derivative. US9260439, 211. View Source
- [2] Vanhaesebroeck B, et al. The emerging mechanisms of isoform-specific PI3K signalling. Nat Rev Mol Cell Biol. 2010;11(5):329-341. View Source
